molecular formula C27H31N3O2 B6357569 N2,N6-BIS(2,6-DIETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE CAS No. 548787-99-1

N2,N6-BIS(2,6-DIETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE

Cat. No.: B6357569
CAS No.: 548787-99-1
M. Wt: 429.6 g/mol
InChI Key: MPXYDPRUUOXHFE-UHFFFAOYSA-N
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Description

N2,N6-BIS(2,6-DIETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE: is a compound belonging to the family of pyridine-2,6-dicarboxamide derivatives. These compounds are known for their significant roles in coordination chemistry, stabilization of reactive species, and synthetic modeling of metalloenzyme active sites . The compound’s structure features a pyridine ring substituted with two diethylphenyl groups at the nitrogen atoms, making it a valuable scaffold in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2,N6-BIS(2,6-DIETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE typically involves the condensation of pyridine-2,6-dicarboxylic acid or its derivatives with 2,6-diethylphenylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N2,N6-BIS(2,6-DIETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N2,N6-BIS(2,6-DIETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE is used as a ligand in coordination chemistry to stabilize metal complexes. It plays a crucial role in catalytic organic transformations and the synthesis of coordination compounds .

Biology and Medicine: The compound’s ability to form stable complexes with metal ions makes it a potential candidate for developing metalloenzyme models and studying enzyme mechanisms.

Industry: In the industrial sector, this compound is used in the development of sensors and recognition systems. Its ability to interact with various analytes makes it valuable in designing selective and sensitive detection systems .

Mechanism of Action

The mechanism by which N2,N6-BIS(2,6-DIETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE exerts its effects is primarily through its interaction with metal ions. The compound acts as a chelating ligand, binding to metal ions through its nitrogen and oxygen atoms. This interaction stabilizes the metal ion and facilitates various catalytic and biochemical processes. The molecular targets include metalloenzymes and metal-dependent pathways, where the compound can mimic the natural ligands and modulate the enzyme’s activity .

Comparison with Similar Compounds

  • N2,N6-BIS(2,6-DIISOPROPYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE
  • N2,N6-BIS(2,6-DIMETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE
  • N2,N6-BIS(2,6-DIETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE

Comparison: this compound is unique due to the presence of diethyl groups on the phenyl rings, which can influence its steric and electronic properties. This structural variation can affect the compound’s binding affinity and selectivity towards metal ions compared to its analogs with different substituents. The diethyl groups provide a balance between steric hindrance and electronic effects, making it a versatile ligand in coordination chemistry .

Properties

IUPAC Name

2-N,6-N-bis(2,6-diethylphenyl)pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O2/c1-5-18-12-9-13-19(6-2)24(18)29-26(31)22-16-11-17-23(28-22)27(32)30-25-20(7-3)14-10-15-21(25)8-4/h9-17H,5-8H2,1-4H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXYDPRUUOXHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=NC(=CC=C2)C(=O)NC3=C(C=CC=C3CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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